molecular formula C11H8ClN3O4 B3004542 1-(3-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid CAS No. 1856022-17-7

1-(3-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

Cat. No.: B3004542
CAS No.: 1856022-17-7
M. Wt: 281.65
InChI Key: CCYQLTPDIMULCZ-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorobenzyl group, a nitro group, and a carboxylic acid group attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(3-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor, followed by the introduction of the chlorobenzyl group and the formation of the pyrazole ring. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The chlorobenzyl group can also participate in binding interactions with specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

1-(3-Chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(3-Chlorobenzyl)-3-nitro-1H-1,2,4-triazole: Similar in structure but with a triazole ring instead of a pyrazole ring.

    1-(3-Chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid: Similar but with the carboxylic acid group at a different position on the pyrazole ring. The uniqueness of this compound lies in its specific combination of functional groups and their positions on the pyrazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-nitropyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O4/c12-8-3-1-2-7(4-8)5-14-6-9(11(16)17)10(13-14)15(18)19/h1-4,6H,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYQLTPDIMULCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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